methyl 1-[(1,3-benzoxazol-2-ylthio)acetyl]-4-piperidinecarboxylate
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Description
Methyl 1-[(1,3-benzoxazol-2-ylthio)acetyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.09872823 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Vibrational Spectra Analysis
Vibrational Spectra and Molecular Structure Studies : The study of the molecular structure and vibrational frequencies of related compounds, such as 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, provides significant insights into the electronic properties and geometrical conformation of molecules. Advanced computational methods like density functional theory (DFT) and Hartree–Fock calculations are utilized to predict the molecular structure and vibrational spectra. These studies offer a foundational understanding for further research and potential applications in materials science and molecular engineering (Taşal et al., 2009).
Synthesis and Molecular Structure
Synthesis and Structural Analysis : Research on the synthesis and molecular structure of derivatives and related compounds like 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives highlights the versatility and complexity of chemical synthesis techniques. These studies not only provide valuable information on the chemical properties of such compounds but also pave the way for the development of new materials with potential applications in drug design and pharmacology (Soldatenkov et al., 2012).
Antagonist Activity and Medicinal Chemistry
Discovery of Clinical Candidates : The research into compounds with similar structures has led to the identification of clinical candidates like 2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride for the treatment of diseases involving overexpression of specific enzymes or receptors. Such studies are crucial for medicinal chemistry, providing insights into the design and synthesis of molecule-based therapeutics with enhanced solubility, bioavailability, and targeted action (Shibuya et al., 2018).
Molecular Interaction Studies
Understanding Molecular Interactions : Investigations into the molecular interactions of related compounds, such as antagonist activities against specific receptors, contribute to our understanding of drug-receptor dynamics. This knowledge is instrumental in the design of more effective pharmaceutical agents with minimized side effects, enhancing therapeutic efficacy (Shim et al., 2002).
Properties
IUPAC Name |
methyl 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-21-15(20)11-6-8-18(9-7-11)14(19)10-23-16-17-12-4-2-3-5-13(12)22-16/h2-5,11H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQPQGHWMWPYXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)CSC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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